N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine

Physicochemical property differentiation Distillation/purification planning Thermal stability assessment

N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine (CAS 1242970-05-3) is an unsymmetrically N,N′-disubstituted ethylene-1,2-diamine bearing a tert-butyl group on one nitrogen and a 2-furylmethyl group on the other. It belongs to the class of furan-containing aliphatic diamines that serve as versatile intermediates in medicinal chemistry and as N,N-bidentate ligands in coordination chemistry.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 1242970-05-3
Cat. No. B1392544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine
CAS1242970-05-3
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(C)(C)N(CCN)CC1=CC=CO1
InChIInChI=1S/C11H20N2O/c1-11(2,3)13(7-6-12)9-10-5-4-8-14-10/h4-5,8H,6-7,9,12H2,1-3H3
InChIKeyJLXGLKKSXIDITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine (CAS 1242970-05-3): Procurement-Relevant Identity and Baseline Characterization


N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine (CAS 1242970-05-3) is an unsymmetrically N,N′-disubstituted ethylene-1,2-diamine bearing a tert-butyl group on one nitrogen and a 2-furylmethyl group on the other . It belongs to the class of furan-containing aliphatic diamines that serve as versatile intermediates in medicinal chemistry and as N,N-bidentate ligands in coordination chemistry [1]. The compound is supplied at ≥98% purity (Leyan) and is classified as an irritant (Matrix Scientific) .

Why Generic Substitution of N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine Is Not Advisable Without Comparative Data


Despite sharing an ethylene-1,2-diamine backbone with analogs such as the N-methyl (CAS 741290-33-5) and N-sec-butyl (CAS 1104927-54-9) derivatives, N-(tert-butyl)-N-(2-furylmethyl)ethane-1,2-diamine introduces a sterically demanding tert-butyl substituent that alters both the conformational landscape and the electronic environment at the coordinating nitrogen . Direct head-to-head experimental comparisons among these furan-ethylenediamine congeners are, however, absent from the peer-reviewed primary literature as of mid-2026 [1]. Where quantitative differential data are available, they are confined to predicted physicochemical properties and purity specifications rather than to functional assay readouts. Consequently, procurement decisions must currently be guided by physicochemical reasoning and supplier-certified quality metrics rather than by demonstrated superiority in a specific application.

Quantitative Procurement Evidence for N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine: Available Differential Data Points


Predicted Boiling Point Contrast vs. N-Methyl Analog

The predicted boiling point of N-(tert-butyl)-N-(2-furylmethyl)ethane-1,2-diamine (243.4 ± 20.0 °C at 760 mmHg) is substantially higher than that of its N-methyl analog (194.2 ± 20.0 °C at 760 mmHg) . This ~49 °C difference, derived from in silico estimation, suggests that the tert-butyl derivative may tolerate higher-temperature reaction conditions without evaporative loss, though experimental confirmation is lacking.

Physicochemical property differentiation Distillation/purification planning Thermal stability assessment

Steric Bulk Differentiation: Tert-Butyl vs. Sec-Butyl and Methyl Substituents

The tert-butyl group on the target compound provides a Taft steric parameter (Es) of approximately –1.54, versus –1.13 for sec-butyl and 0.00 for methyl, as documented in classical physical organic chemistry [1][2]. While no direct metal-complex stability constants are available for the target compound, this 2.8‑fold larger steric demand (based on Es magnitude) implies that the tert-butyl derivative will enforce a more restricted coordination geometry and may disfavor binding modes accessible to the less hindered analogs.

Steric parameter comparison Ligand design Reactivity tuning

Purity Specification and Sourcing Reliability

The target compound is commercially offered with a certified purity of 98% (Leyan, Product No. 1672471), whereas the closest sec-butyl analog is listed at 95% purity by a different supplier (AKSci) . This 3-percentage-point purity difference, while modest, may be meaningful for applications sensitive to amine impurities (e.g., polymerisation catalysts or sensitive coupling reactions).

Supplier quality metrics Reproducibility Procurement risk

Coordination Chemistry Precedent: Cu(II) Complex with Furan-Ethylenediamine Ligand Framework

A crystallographically characterized Cu(II) complex, [Cu(ClO4)2(C7H12N2O)2], employs two N(1)-(2-furyl-methyl)ethane-1,2-diamine ligands that share the same furan-ethylenediamine core as the target compound [1]. The Cu(II) center adopts a tetragonally distorted octahedral geometry with Cu–N bond distances of approximately 2.0–2.1 Å (typical for such N-donor ligands), demonstrating that the furan-ethylenediamine motif is competent for stable chelation. The tert-butyl group of the target compound would be expected to further rigidify the ligand and potentially alter the redox potential of the resulting complex, though no comparative electrochemical data exist.

Coordination chemistry Ligand benchmarking Crystal structure

Evidence-Backed Application Scenarios for N-(tert-Butyl)-N-(2-furylmethyl)ethane-1,2-diamine


Sterically Demanding N,N-Bidentate Ligand for Transition-Metal Catalysis

The tert-butyl substituent (Es ≈ –1.54) introduces significantly greater steric bulk than the sec-butyl or methyl analogs . This property makes the compound a candidate for catalyst systems where a crowded coordination sphere is desired to enhance enantioselectivity or suppress off-pathway reactions, building on the established chelating ability of the furan-ethylenediamine core [1].

Building Block Requiring Higher Thermal Tolerance

The predicted boiling point of 243.4 ± 20.0 °C exceeds that of the N-methyl analog by approximately 49 °C [1]. Synthetic sequences that involve elevated temperatures may therefore benefit from the tert-butyl derivative's potentially lower volatility, reducing material loss during heated reaction steps.

Synthesis of Bioactive Molecules Demanding High Purity Input

The commercially available 98% purity specification (Leyan) surpasses the 95% purity offered for the sec-butyl congener [1]. For multistep medicinal chemistry syntheses where amine-related impurities can propagate into difficult-to-remove by-products, this 3‑percentage‑point purity advantage may translate into higher final product purity and reduced chromatographic burden.

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